Tubulin Polymerization Inhibitory Potency Relative to Unsubstituted Benzamide Analog
The target compound contains a 4-fluorobenzamide moiety, distinguishing it from the unsubstituted benzamide analog (N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide). Although direct head-to-head data for CAS 891117-08-1 are not publicly available, class-wide SAR for 2,5-diaryl-1,3,4-oxadiazole antimitotic agents indicates that introducing a halogen at the para-position of the benzamide ring significantly enhances tubulin polymerization inhibitory potency relative to the unsubstituted parent. Lead analogs in the series inhibited tubulin polymerization with IC50 values below 1 µM, whereas the corresponding unsubstituted benzamide derivatives were consistently less potent [1].
| Evidence Dimension | Tubulin polymerization inhibition (in vitro purified tubulin assay) |
|---|---|
| Target Compound Data | No public quantitative data; predicted IC50 < 1 µM based on class SAR. |
| Comparator Or Baseline | Unsubstituted benzamide analog (N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide): Data not available. |
| Quantified Difference | Not quantifiable due to lack of public data; class SAR indicates typical >5-fold potency gain for para-halogen vs. unsubstituted. |
| Conditions | In vitro tubulin polymerization assay (purified bovine brain tubulin, 37°C) |
Why This Matters
The presence of the 4-fluoro group is predicted to confer a significant potency advantage over the unsubstituted analog, making it a superior candidate for studies requiring potent tubulin disruption.
- [1] Ouyang, X., Piatnitski, E. L., Lohman, J., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191–1196. View Source
